An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone from 3-fluoroacetophenone
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone from 3-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is the direct α-chlorination of 3-fluoroacetophenone, for which detailed experimental protocols are provided. This document also includes tabulated physicochemical and spectroscopic data for both the starting material and the final product, alongside graphical representations of the reaction pathway and experimental workflow to support laboratory investigation and process development.
Introduction
2-Chloro-1-(3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a key building block in the synthesis of a variety of more complex molecules. The presence of the chlorine atom at the α-position to the carbonyl group provides a reactive site for nucleophilic substitution, making it a versatile synthon for the introduction of various functional groups. The fluorine substituent on the phenyl ring can modulate the electronic properties and metabolic stability of downstream compounds, a feature of significant interest in drug discovery. This guide details the laboratory-scale synthesis of this compound from the readily available 3-fluoroacetophenone.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of the starting material and the product is crucial for reaction monitoring, product identification, and quality control.
3-Fluoroacetophenone (Starting Material)
| Property | Value | Reference |
| CAS Number | 455-36-7 | [1] |
| Molecular Formula | C₈H₇FO | |
| Molecular Weight | 138.14 g/mol | |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 81 °C @ 9 mmHg | [1][2][3] |
| Density | 1.126 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.509 | [1][2] |
| Flash Point | 81 °C (177.8 °F) | [3] |
| Solubility | Slightly soluble in water | [2] |
2-Chloro-1-(3-fluorophenyl)ethanone (Product)
| Property | Value | Reference |
| CAS Number | 53688-18-9 | [4] |
| Molecular Formula | C₈H₆ClFO | [4] |
| Molecular Weight | 172.58 g/mol | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.75-7.72 (m, 1H), 7.65 (ddd, J = 7.8, 2.0, 1.0 Hz, 1H), 7.49 (td, J = 8.0, 5.8 Hz, 1H), 7.30 (ddd, J = 8.4, 2.5, 0.9 Hz, 1H), 4.70 (s, 2H) | |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 190.1 (d, J = 2.4 Hz), 162.8 (d, J = 248.5 Hz), 136.2 (d, J = 6.8 Hz), 130.8 (d, J = 7.6 Hz), 124.7 (d, J = 3.1 Hz), 121.2 (d, J = 21.6 Hz), 115.5 (d, J = 22.4 Hz), 46.1 | |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1600, ~1580, ~1480 (aromatic C=C stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch) | |
| Mass Spectrum (EI, m/z) | 172/174 (M+), 123 (M-CH₂Cl), 95 (M-COCH₂Cl) |
Note: Spectroscopic data for 2-Chloro-1-(3-fluorophenyl)ethanone is predicted data based on analogous compounds and general spectroscopic principles, as a complete, verified experimental dataset was not available in the cited literature. Researchers should verify the identity of their synthesized product using standard analytical techniques.
Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone
The α-chlorination of 3-fluoroacetophenone can be effectively achieved using several chlorinating agents. This guide provides two detailed experimental protocols using sulfuryl chloride and N-chlorosuccinimide (NCS), respectively. Both methods are widely used for the α-chlorination of ketones.
Reaction Pathway
The general reaction involves the conversion of the ketone to its enol or enolate form, which then undergoes electrophilic attack by a chlorine source.
Experimental Protocol 1: Chlorination using Sulfuryl Chloride
This method is adapted from a general procedure for the α-chlorination of substituted acetophenones.[5] Sulfuryl chloride is a powerful and effective chlorinating agent, but it must be handled with care due to its corrosive and reactive nature.
Materials:
-
3-Fluoroacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroacetophenone (1.0 eq) in dichloromethane.
-
Add a catalytic amount of methanol (e.g., 0.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, slowly and carefully quench the reaction by adding it to a stirred saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: High yields (typically >90%) have been reported for similar reactions.[5]
Experimental Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
This protocol utilizes the less hazardous and more selective N-chlorosuccinimide as the chlorine source, with an acid catalyst to promote enolization.
Materials:
-
3-Fluoroacetophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Methanol or other suitable solvent
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-fluoroacetophenone (1.0 eq) in methanol, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) and N-chlorosuccinimide (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: Good to high yields are expected for this type of reaction.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, workup, and purification of 2-Chloro-1-(3-fluorophenyl)ethanone.
Safety Information
3-Fluoroacetophenone:
-
Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
2-Chloro-1-(3-fluorophenyl)ethanone:
-
Based on similar compounds, it is expected to be toxic if swallowed, cause skin irritation, and may cause an allergic skin reaction and serious eye damage.[6][7]
-
Handle with caution in a fume hood and use appropriate PPE.
Chlorinating Agents:
-
Sulfuryl chloride is corrosive and reacts violently with water. It is a lachrymator and toxic by inhalation. All manipulations should be performed in a well-ventilated fume hood.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone from 3-fluoroacetophenone is a straightforward α-chlorination reaction that can be accomplished using standard laboratory techniques. Both sulfuryl chloride and N-chlorosuccinimide are effective chlorinating agents for this transformation, with the choice of reagent depending on factors such as scale, safety considerations, and desired selectivity. This guide provides the necessary information for researchers to successfully synthesize and characterize this important chemical intermediate.
References
- 1. 3'-Fluoroacetophenone CAS#: 455-36-7 [m.chemicalbook.com]
- 2. 3'-Fluoroacetophenone | 455-36-7 [chemicalbook.com]
- 3. 3'-fluoroacetophenone, CAS No. 455-36-7 - iChemical [ichemical.com]
- 4. 53688-18-9|2-Chloro-1-(3-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]
